Vanadium(V) oxytriisopropoxide

Overview

Description

Mechanism of Action

Target of Action

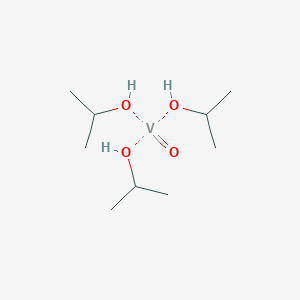

Triisopropoxyvanadium(V) oxide, also known as Vanadium(V) oxytriisopropoxide or VTIP , is a metal alkoxide of vanadium

Mode of Action

It’s known that vanadium compounds can mimic the action of insulin, phosphatases, and kinases, thereby affecting various biochemical processes .

Biochemical Pathways

Given the insulin-mimetic properties of vanadium compounds, it can be inferred that this compound may influence pathways related to glucose metabolism .

Pharmacokinetics

It’s known that the bioavailability of vanadium compounds can be influenced by factors such as the route of administration, the presence of other compounds, and individual physiological differences .

Result of Action

Given the insulin-mimetic properties of vanadium compounds, it can be inferred that this compound may influence glucose uptake and metabolism at the cellular level .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other compounds can influence the stability and efficacy of vanadium compounds .

Biochemical Analysis

Biochemical Properties

Triisopropoxyvanadium(V) oxide serves as a building block for a series of neutral oxovanadium complexes containing both ethoxide and acetylacetonate ligands . It is also used in catalysis

Molecular Mechanism

Triisopropoxyvanadium(V) oxide’s mechanism of action at the molecular level involves the coordination of vanadium with the reactants, leading to the activation of certain biochemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

Triisopropoxyvanadium(V) oxide can be synthesized through the reaction of vanadium(V) oxide with isopropanol. The reaction typically occurs under an inert atmosphere to prevent moisture from affecting the process. The reaction conditions include a temperature range of 80-82°C under reduced pressure (2 mmHg) .

Industrial Production Methods

In industrial settings, the production of triisopropoxyvanadium(V) oxide involves the use of high-purity vanadium(V) oxide and isopropanol. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The final product is then purified through distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Triisopropoxyvanadium(V) oxide undergoes various types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent in organic synthesis.

Reduction: It can be reduced to lower oxidation states of vanadium.

Substitution: It can undergo substitution reactions with other ligands[][3].

Common Reagents and Conditions

Common reagents used in reactions with triisopropoxyvanadium(V) oxide include:

Ethanol: Used in substitution reactions.

Acetylacetonate: Used in the formation of neutral oxovanadium complexes.

Major Products Formed

The major products formed from reactions involving triisopropoxyvanadium(V) oxide include:

Vanadium pentoxide: Formed through oxidation reactions.

Neutral oxovanadium complexes: Formed through reactions with ethoxide and acetylacetonate ligands.

Scientific Research Applications

Triisopropoxyvanadium(V) oxide has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Studied for its potential biological relevance in forming oxovanadium complexes.

Medicine: Investigated for its potential therapeutic applications due to its catalytic properties.

Industry: Used in the production of vanadium pentoxide through thermal atomic layer deposition.

Comparison with Similar Compounds

Similar Compounds

- Vanadium(V) trichloride oxide

- Vanadium(V) triethoxide oxide

- Vanadium(V) tri-n-propoxide oxide

Uniqueness

Triisopropoxyvanadium(V) oxide is unique due to its high catalytic activity and selectivity in various chemical reactions. Its ability to form stable oxovanadium complexes with ethoxide and acetylacetonate ligands makes it a valuable compound in both research and industrial applications .

Biological Activity

Vanadium(V) oxytriisopropoxide (VTIP), an organovanadium compound, has garnered interest in various fields, particularly due to its biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of VTIP, exploring its mechanisms of action, effects on cellular systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula and a molecular weight of 244.2 g/mol. In this compound, vanadium is in the +5 oxidation state, coordinated with one oxo group and three isopropoxide ligands. This coordination results in a stable complex that is sensitive to air and moisture, necessitating careful handling and storage under inert conditions .

Oxidative Stress and Lipid Peroxidation

Vanadium compounds, including VTIP, are known to induce oxidative stress by generating reactive oxygen species (ROS). The production of ROS can lead to lipid peroxidation (LPO), a process that damages cellular membranes and alters cellular functions. Studies indicate that vanadium can either exacerbate oxidative damage or exhibit protective effects depending on its concentration and the specific vanadium species involved .

- Lipid Peroxidation Mechanism : LPO involves the oxidation of polyunsaturated fatty acids, leading to the formation of free radicals and secondary products that can further propagate oxidative damage. The balance between ROS production and antioxidant defenses is crucial in determining the overall impact of vanadium compounds on cellular health .

Cytotoxicity and Cell Viability

In vitro studies have demonstrated that VTIP exhibits cytotoxic properties. For instance, research involving organometallic polymers incorporating VTIP showed significant toxicity towards various cell lines. The cytotoxicity was attributed to the leaching of vanadium from the polymer matrix, which resulted in decreased cell viability as measured by MTT assays .

1. Vanadium Compounds and Antioxidant Defense

A notable study highlighted that treatment with certain vanadium complexes could enhance glutathione levels in adipose tissue, suggesting a potential role in antioxidant defense mechanisms. This duality—where vanadium can act both as an oxidative agent and an antioxidant—underscores the complexity of its biological interactions .

2. Cytotoxic Effects in 3D Printed Biomaterials

Research on hybrid organometallic polymer-based biomaterials revealed that while polymers incorporating aluminum and titanium exhibited low toxicity, those containing VTIP were cytotoxic. This finding emphasizes the need for careful evaluation of vanadium-containing materials in biomedical applications .

Summary of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Oxidative Stress Induction | Increased ROS production | Lipid peroxidation leading to cellular damage |

| Cytotoxicity | Decreased cell viability | Leaching of vanadium ions from polymer matrices |

| Antioxidant Potential | Enhanced glutathione levels | Modulation of antioxidant defense mechanisms |

Properties

IUPAC Name |

oxovanadium;propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H8O.O.V/c3*1-3(2)4;;/h3*3-4H,1-2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUSPCDMLWUHSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O.CC(C)O.CC(C)O.O=[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24O4V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904393 | |

| Record name | Vanadyl triisopropoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Vanadium(V) triisopropoxide oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21834 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5588-84-1 | |

| Record name | Vanadium, oxotris(2-propanolato)-, (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium, oxotris(2-propanolato)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadyl triisopropoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxotris(propan-2-olato)vanadium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.